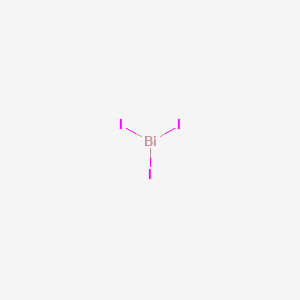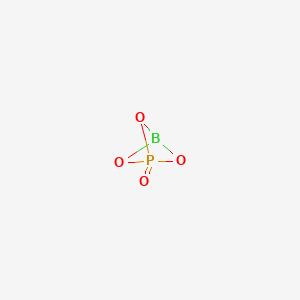
5,7-Dimethylquinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethylquinolin-6-ol is a heterocyclic compound belonging to the quinoline family. It is characterized by a quinoline core structure with methyl groups at the 5th and 7th positions and a hydroxyl group at the 6th position. This compound is a yellow crystalline solid that is soluble in organic solvents and has garnered attention due to its potential biological activity and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5,7-Dimethylquinolin-6-ol, can be achieved through various methods. Some common synthetic routes include:
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-Pot Reactions: These reactions involve combining all reactants in a single reaction vessel, which simplifies the process and reduces the need for purification steps.
Catalytic Methods: The use of recyclable catalysts, such as clay or ionic liquids, can promote the synthesis of quinoline derivatives under milder conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable methods such as:
Batch Reactors: These reactors allow for the controlled synthesis of quinoline derivatives in large quantities.
Continuous Flow Reactors: These reactors enable the continuous production of quinoline derivatives, improving efficiency and scalability.
化学反应分析
Types of Reactions
5,7-Dimethylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinoline-6,7-dione, while reduction may produce 5,7-dimethylquinoline.
科学研究应用
5,7-Dimethylquinolin-6-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It exhibits potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the production of dyes, catalysts, and materials.
作用机制
The mechanism of action of 5,7-Dimethylquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism underlies its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 5,7-Dimethylquinolin-6-ol, known for its wide range of biological activities.
5,7-Dimethylquinoline: Similar to this compound but lacks the hydroxyl group at the 6th position.
6-Hydroxyquinoline: Similar to this compound but lacks the methyl groups at the 5th and 7th positions.
Uniqueness
This compound is unique due to the presence of both methyl groups and a hydroxyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
5,7-dimethylquinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-10-9(4-3-5-12-10)8(2)11(7)13/h3-6,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRDWPWBNUKKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155211 |
Source


|
| Record name | Phlegmariuine N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126552-19-0 |
Source


|
| Record name | Phlegmariuine N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126552190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phlegmariuine N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














